3-(2-Thienyl)-dl-alanine

Catalog No.
S8055876
CAS No.
22574-47-6
M.F
C7H9NO2S
M. Wt
171.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Thienyl)-dl-alanine

CAS Number

22574-47-6

Product Name

3-(2-Thienyl)-dl-alanine

IUPAC Name

(2S)-2-amino-3-thiophen-2-ylpropanoic acid

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

InChI

InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1

InChI Key

WTOFYLAWDLQMBZ-LURJTMIESA-N

SMILES

C1=CSC(=C1)CC(C(=O)O)N

Canonical SMILES

C1=CSC(=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CSC(=C1)C[C@@H](C(=O)O)N
  • Studying Protein Structure and Function

    Researchers can incorporate 3-(2-Thienyl)alanine into peptides (short chains of amino acids) to probe protein folding, stability, and interactions with other molecules. The thienyl group (a sulfur-containing ring structure) can introduce subtle changes to the local environment around the amino acid, allowing scientists to understand how these changes affect protein function [].

  • Investigating Cellular Processes

    Since some cells can take up 3-(2-Thienyl)alanine, researchers can use it to study how cells transport and utilize amino acids. This can provide insights into various cellular processes, such as protein synthesis and degradation [].

  • Developing New Therapeutics

    Due to its structural similarity to alanine, 3-(2-Thienyl)alanine can be incorporated into drug candidates. This can be beneficial for designing drugs that target specific proteins or enzymes, potentially leading to new treatments for various diseases.

  • Amyloid Research

    Self-assembling peptides containing 3-(2-Thienyl)alanine have been studied in the context of amyloid formation. Amyloids are protein aggregates linked to several neurodegenerative diseases, and understanding their formation is crucial for developing therapeutic strategies [].

3-(2-Thienyl)-D-alanine is an amino acid derivative characterized by the substitution of a thienyl group at the third carbon position of the alanine molecule. Its chemical formula is C7H9NO2SC_7H_9NO_2S, and it has a molecular weight of approximately 171.22 g/mol. This compound belongs to a class of organic compounds known as alpha-amino acids, specifically identified as (2R)-2-amino-3-thiophen-2-ylpropanoic acid. The thienyl group contributes unique electronic and structural properties that differentiate it from other amino acids and their derivatives .

Research on the mechanism of action of 3-(2-TA) is limited. However, its structural similarity to alanine suggests it might interact with biological systems designed for alanine. Alanine is a non-essential amino acid, meaning the body can produce it. However, alanine plays a role in protein synthesis and metabolism [].

, including:

  • Oxidation: The thienyl group can be oxidized, potentially yielding sulfoxides or sulfones under specific conditions.
  • Reduction: Reduction reactions can modify either the thienyl group or the amino acid moiety, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The thienyl group is capable of participating in electrophilic aromatic substitution reactions, which may introduce various functional groups onto the thienyl ring .

Common reagents for these reactions include potassium permanganate for oxidation and halogens for substitution reactions. The products formed depend on the specific conditions and reagents used during these reactions.

Research indicates that 3-(2-Thienyl)-D-alanine exhibits potential biological activities, particularly in the fields of pharmacology and biochemistry. Its structural similarity to natural amino acids makes it a useful tool for studying protein interactions and enzyme mechanisms. Preliminary studies suggest that it may have antiviral and anticancer properties, although further research is necessary to fully understand its pharmacological profile .

The synthesis of 3-(2-Thienyl)-D-alanine can be achieved through several methods:

  • Reaction with 2-Thiophenecarboxaldehyde: This method involves reacting 2-thiophenecarboxaldehyde with rhodanine, followed by subsequent steps to yield the desired product.
  • Alternative Synthetic Routes: Other synthetic strategies may involve variations in starting materials or reaction conditions to optimize yield and purity.

These methods can be scaled up for industrial applications, depending on factors such as cost and availability of starting materials .

3-(2-Thienyl)-D-alanine has several applications in various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Its structural characteristics make it valuable for studying protein interactions and enzyme mechanisms.
  • Medicine: Research into its potential as an antiviral and anticancer agent is ongoing.
  • Industry: It may be utilized in developing novel materials with specific electronic or optical properties .

Interaction studies involving 3-(2-Thienyl)-D-alanine have highlighted its potential to interact with specific proteins, such as phenylalanine-4-hydroxylase. This enzyme catalyzes the hydroxylation of L-phenylalanine to L-tyrosine, indicating that the compound might play a role in metabolic pathways involving these amino acids . Understanding these interactions could provide insights into its biological activity and therapeutic potential.

Several compounds are structurally similar to 3-(2-Thienyl)-D-alanine, including:

  • 3-(2-Thienyl)-L-alanine
  • beta-2-Thienyl-L-alanine
  • 2-(3-Thienyl)nicotinaldehyde

Comparison

Compound NameUnique Features
3-(2-Thienyl)-L-alanineL-isomer may exhibit different pharmacokinetics compared to D-isomer.
beta-2-Thienyl-L-alanineKnown interaction with phenylalanine-4-hydroxylase; potential therapeutic applications.
2-(3-Thienyl)nicotinaldehydeDifferent functional groups; used in diverse chemical applications.

3-(2-Thienyl)-D-alanine stands out due to its specific stereochemistry, which can influence its biological activity and interactions differently than its L- and DL-counterparts. The presence of the thienyl group also provides unique electronic properties that enhance its utility in both research and industrial applications .

Physical Description

Faintly beige powder; [Sigma-Aldrich MSDS]

XLogP3

-1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

171.03539970 g/mol

Monoisotopic Mass

171.03539970 g/mol

Heavy Atom Count

11

UNII

2EMW41BM77

Wikipedia

Beta-2-Thienylalanine

Dates

Last modified: 11-23-2023

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